molecular formula C21H19NO4S B8722822 4-(dibenzylsulfamoyl)benzoic Acid CAS No. 102479-27-6

4-(dibenzylsulfamoyl)benzoic Acid

Cat. No.: B8722822
CAS No.: 102479-27-6
M. Wt: 381.4 g/mol
InChI Key: AYAKDXHPTOEADO-UHFFFAOYSA-N
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Description

4-(dibenzylsulfamoyl)benzoic Acid is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

102479-27-6

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

4-(dibenzylsulfamoyl)benzoic acid

InChI

InChI=1S/C21H19NO4S/c23-21(24)19-11-13-20(14-12-19)27(25,26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,24)

InChI Key

AYAKDXHPTOEADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared as in example 5-27 from dibenzylamine and methyl 4-(chlorosulfonyl)-benzoate (Example 5-10c). MS (M−H, 380.1); 1H NMR (400 MHz, DMSO-d6): δ, ppm: 4.52 (s, 4H), 7.10 (m, 4H), 7.25 (m, 6H), 8.00 (d, 2H, J=8.4 Hz), 8.15 (d, 2H-J=8.4 Hz), 13.5 (s, broad, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (7.37 g; 75.6 mmoles) and triethylamine (21.8 ml; 151 mmoles) in methylene chloride (150 ml), another solution of 4-(dibenzylsulfamoyl)benzoyl chloride (25 g) in methylene chloride (150 ml) was slowly added and the resulting mixture stirred at room temperature for 16 hours. The solid was filtered off, the solvent removed under reduced pressure and the residual oil purified by column chromatography with silica gel and n-hexane-ethyl acetate 1:1 as eluent. N,O-dimethylamide of 4-(dibenzylsulfamoyl)benzoic acid (22 g) was obtained, m.p. 75° C.
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N,O-dimethylhydroxylamine hydrochloride
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7.37 g
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reactant
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21.8 mL
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4-(dibenzylsulfamoyl)benzoyl chloride
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25 g
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150 mL
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solvent
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150 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared as in example 5-27 from dibenzylamine and methyl 4-(chlorosulfonyl)-benzoate (Example 5-10c). MS (M−H, 380.1); 1F1 NMR (400 MHz, DMSO-d6): δ, ppm: 4.52 (s, 4H), 7.10 (m, 4H), 7.25 (m, 6H), 8.00 (d, 2H, J=8.4 Hz), 8.15 (d, 2H J=8.4 Hz), 13.5 (s, broad, 1H).
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[Compound]
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1F1
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